molecular formula C21H19N3O3S4 B2656824 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 923442-40-4

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2656824
CAS No.: 923442-40-4
M. Wt: 489.64
InChI Key: BVBHEUKYVUHJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core fused with a thiophene ring and a piperidine-4-carboxamide scaffold modified by a thiophen-2-ylsulfonyl group. Its structural characterization includes ¹H NMR (400 MHz, DMSO-<i>d</i>₆) signals at δ 10.19 (s, 1H), 8.12–7.00 (aromatic protons), and 3.68–1.70 ppm (piperidine and aliphatic protons), along with ¹³C NMR peaks at δ 173.0 (carbonyl), 167.0 (sulfonamide), and aromatic carbons (128.0–122.3 ppm) . HRMS-ESI+ confirmed its molecular formula (C₂₃H₂₁N₃O₃S₃) with a calculated mass of 484.0823 and observed mass of 484.0818 . This compound is commercially available as a hydrochloride salt (e.g., from ALCHIMICA) for pharmacological research .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S4/c25-19(14-7-10-24(11-8-14)31(26,27)18-6-3-12-28-18)23-20-15(9-13-29-20)21-22-16-4-1-2-5-17(16)30-21/h1-6,9,12-14H,7-8,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBHEUKYVUHJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the copper(II)-catalyzed cascade Csp2–P/C–C bond formation, which allows for the efficient construction of benzo[d]thiazol-2-ylphosphonates under mild conditions . This method is advantageous due to its scalability and the moderate to good yields obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or copper, specific solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the modulation of signaling pathways or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonyl-Modified Piperidine-4-carboxamide Derivatives

Compound Name Substituent on Sulfonyl Group Yield (%) Key NMR/HRMS Data Source Study
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) 2,4-Dichlorophenyl 48 ¹H NMR: δ 8.12–7.31 (aromatic), 3.68–1.70 (piperidine); HRMS: C₂₄H₂₀Cl₂N₃O₃S₂ Multitarget Inhibitors
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dibromophenyl)sulfonyl)piperidine-4-carboxamide (4–21) 2,4-Dibromophenyl 28 ¹H NMR: δ 8.10–7.28 (aromatic); HRMS: C₂₄H₂₀Br₂N₃O₃S₂ Multitarget Inhibitors
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) 3-Fluorophenyl 65 ¹H NMR: δ 8.08–7.30 (aromatic); HRMS: C₂₄H₂₁FN₃O₃S₂ Multitarget Inhibitors
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (93) Dihydrobenzo[b]dioxine N/A ¹H NMR: δ 7.85–6.80 (aromatic); J values confirm heterocyclic coupling Anthrax LF Inhibitors
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide (7c) 3-Trifluoromethylphenyl 40 ¹³C NMR: δ 173.4 (carbonyl); HRMS: C₂₆H₂₂F₃N₃O₃S₂ SAR Studies

Key Observations :

  • Halogenated substituents (e.g., Cl, Br, F) generally reduce yields (28–48%) compared to non-halogenated groups (e.g., 3-trifluoromethylphenyl: 40%) .
  • Bulkier substituents (e.g., dihydrobenzo[b]dioxine in Compound 93) may enhance steric hindrance but improve solubility or target binding .
  • Electron-withdrawing groups (e.g., CF₃) increase molecular polarity, as evidenced by upfield shifts in ¹³C NMR (δ 173.4 ppm for 7c vs. δ 173.0 ppm for the target compound) .

Core Heterocycle Modifications

Table 2: Impact of Heterocyclic Core Variations

Compound Name Core Structure Biological Activity Key Structural Features Source Study
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(morpholinosulfonyl)benzenesulfonamide (87) Benzo[d]thiazole-thiophene Anthrax lethal factor inhibition Morpholine sulfonamide enhances solubility Anthrax LF Inhibitors
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) Thiophene-isoxazole Anti-breast cancer (IC₅₀ < doxorubicin) Conjugated enone system improves bioactivity Thiophene Derivatives
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide Benzoxazolo-thiazole Not reported (structural study) Fused bicyclic system stabilizes conformation X-ray Study

Key Observations :

  • Benzo[d]thiazole-thiophene hybrids (e.g., Compound 87) demonstrate versatility in targeting diverse enzymes (e.g., anthrax lethal factor) .
  • Non-piperidine cores (e.g., thiazole in Compound 6) exhibit potent anticancer activity, suggesting the piperidine moiety in the target compound may optimize CNS penetration for pain-related targets .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a piperidine ring, thiophene and benzo[d]thiazole moieties, and a sulfonamide group, contribute to its biological activity, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

Component Value
Molecular FormulaC23H21N3O3S3
Molecular Weight483.62 g/mol

Its structure includes key functional groups that may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to interact with topoisomerase I through DNA intercalation , leading to the induction of apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfonamide group is particularly noteworthy, as it is associated with enzyme inhibition. Although specific enzymes targeted by this compound remain unidentified, the structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens.

In vitro studies have demonstrated that derivatives of similar compounds possess minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Anticancer Activity

The compound's anticancer properties have been explored through various in vitro assays. It has shown promising results in inducing cell death in cancer cell lines, attributed to its ability to intercalate DNA and inhibit topoisomerase activity. This suggests that this compound could be a valuable lead compound for further drug development targeting cancer therapies.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antimicrobial Evaluation : A study evaluated a series of thiazole/thiophene-bearing derivatives, revealing significant antimicrobial activity against multiple bacterial strains. The most active compounds demonstrated MIC values comparable to established antibiotics .
  • Anticancer Studies : Research on similar benzothiazole derivatives has shown their potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Q & A

What synthetic strategies are recommended for constructing the heterocyclic core of this compound, and how can intermediates be optimized for yield?

Level : Basic
Methodological Answer :
The compound’s core requires sequential heterocycle assembly. Key steps include:

  • Thiophene-Benzothiazole Coupling : Use Suzuki-Miyaura cross-coupling to attach the benzo[d]thiazole to thiophene (e.g., via brominated intermediates, as in , compound 29) .
  • Piperidine Sulfonylation : React 1-(thiophen-2-ylsulfonyl)piperidine-4-carboxylic acid with the thiophene-benzothiazole intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Yield Optimization : Adjust reaction stoichiometry (e.g., 1.2–1.5 eq. of coupling agents) and employ microwave-assisted synthesis to reduce side products ( , compound 58: 39% yield vs. 6% in traditional methods) .

How can conflicting NMR data for this compound’s stereoisomers be resolved?

Level : Advanced
Methodological Answer :
Stereochemical ambiguities arise from the piperidine and sulfonamide moieties. Strategies include:

  • 2D NMR Analysis : Use NOESY/ROESY to confirm spatial proximity of protons (e.g., piperidine H-3/H-5 interactions) .
  • Chiral Chromatography : Compare retention times with enantiopure standards ( , compounds 59/60: diastereomers resolved via HPLC) .
  • Computational Validation : Perform DFT calculations to predict NMR chemical shifts and match experimental data () .

What purification techniques are most effective for isolating high-purity (>98%) compound batches?

Level : Basic
Methodological Answer :

  • Flash Chromatography : Use gradient elution (hexane/EtOAc to DCM/MeOH) for intermediate purification .
  • Preparative HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) to achieve >98% purity ( , compound 29: 98% purity via HPLC) .
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O for , compound 7c: 99% purity) .

How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Level : Advanced
Methodological Answer :

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) and piperidine (e.g., fluorination, , compound 68) .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays (: thiophene derivatives evaluated for anti-inflammatory activity) .
  • Docking Studies : Use AutoDock Vina to predict binding poses (e.g., : compound 9c docked into active sites) .

What computational methods are recommended for predicting metabolic stability of this compound?

Level : Advanced
Methodological Answer :

  • QSAR Modeling : Train models on datasets of sulfonamide-containing compounds to predict clearance rates (: trifluoromethyl groups enhance stability) .
  • MD Simulations : Simulate liver microsomal environments (e.g., cytochrome P450 interactions) using GROMACS (: ICReDD’s reaction path search methods) .
  • Metabolite ID : Use Mass Frontier to fragment MS/MS data and identify oxidation/hydrolysis sites .

How can researchers address discrepancies in reported IC₅₀ values across studies?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and validate cell lines (e.g., HEK293 vs. HeLa).
  • Data Normalization : Report IC₅₀ relative to positive/negative controls ( : compound 9c tested in triplicate) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to aggregate data from (variable yields) and (ML277 analogs) .

What strategies improve regioselectivity during sulfonylation of the piperidine ring?

Level : Advanced
Methodological Answer :

  • Protecting Groups : Temporarily block the piperidine nitrogen with Boc before sulfonylation ( , compound 30: Boc removed post-synthesis) .
  • Solvent Effects : Use DMF or THF to favor sulfonyl chloride activation (: ML277 synthesis in DMF) .
  • Kinetic Monitoring : Track reaction progress via LC-MS to halt at 80–90% conversion, minimizing over-sulfonylation .

How can researchers validate the compound’s stability under physiological conditions?

Level : Basic
Methodological Answer :

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via UPLC-PDA ( : compound 9b stability in ethanol/water) .
  • Light/Heat Stress : Store at 40°C/75% RH for 4 weeks and monitor purity changes ( : thiazole-carboxamide analogs tested) .
  • Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.